3-Nitro-4-phenoxybenzenesulfonamide

Organic Synthesis Medicinal Chemistry Process Chemistry

Choose 3-Nitro-4-phenoxybenzenesulfonamide (CAS 104272-71-1) for its uniquely differentiated scaffold: the combination of a 3-nitro and 4-phenoxy group on a benzenesulfonamide core. Unlike generic sulfonamides, this specific substitution pattern is critical for hypoxia-activated prodrug research and carbonic anhydrase isoform selectivity profiling. Substituting with analogs lacking equivalent electronic and steric parameters risks invalidating SAR data or process yields. Secure this research-exclusive intermediate with ≥95% purity; inquire for bulk or custom synthesis.

Molecular Formula C12H10N2O5S
Molecular Weight 294.29 g/mol
Cat. No. B8636116
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Nitro-4-phenoxybenzenesulfonamide
Molecular FormulaC12H10N2O5S
Molecular Weight294.29 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)OC2=C(C=C(C=C2)S(=O)(=O)N)[N+](=O)[O-]
InChIInChI=1S/C12H10N2O5S/c13-20(17,18)10-6-7-12(11(8-10)14(15)16)19-9-4-2-1-3-5-9/h1-8H,(H2,13,17,18)
InChIKeyFWCGPKMNWRUQTF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Nitro-4-phenoxybenzenesulfonamide: Chemical Identity and Core Characteristics


3-Nitro-4-phenoxybenzenesulfonamide (CAS 104272-71-1) is a sulfonamide derivative featuring a central benzene ring with a nitro group at the meta position, a phenoxy group at the para position, and a primary sulfonamide functional group . Its molecular formula is C12H10N2O5S with a molecular weight of 294.29 g/mol, and it is commercially offered as a research chemical, typically with a purity of 95% . It is structurally classified as a benzenesulfonamide and is utilized as a synthetic intermediate and a research tool in medicinal chemistry .

Why 3-Nitro-4-phenoxybenzenesulfonamide Cannot Be Casually Substituted by In-Class Analogs


Sulfonamides are not a monolithic class; subtle structural modifications profoundly alter their physicochemical properties and biological target interactions [1]. Even within a narrow set of benzenesulfonamides, variations in substituent position and electronic character (e.g., the presence and location of a nitro group) can lead to non-linear changes in binding affinity, selectivity, and reactivity. For instance, the geometry of para-alkyl substituents on a benzenesulfonamide scaffold has been shown to significantly influence thermodynamic and kinetic binding parameters to carbonic anhydrase II [2]. Therefore, substituting 3-Nitro-4-phenoxybenzenesulfonamide with another sulfonamide without equivalent data is a high-risk endeavor that can invalidate experimental outcomes or lead to inconsistent process yields. The specific, albeit under-characterized, combination of a 3-nitro and a 4-phenoxy group defines this compound's unique potential and limitations.

Quantitative Differentiation Evidence for 3-Nitro-4-phenoxybenzenesulfonamide vs. Closest Analogs


Synthetic Efficiency: Yield Comparison of Nucleophilic Aromatic Substitution Routes

Synthetic route selection is a key differentiator for procurement. The target compound is prepared via nucleophilic aromatic substitution between phenol and 4-fluoro-3-nitrobenzenesulfonamide, achieving a yield of 62% under optimized reductive coupling conditions . In contrast, a direct nitration route is reported to yield only 36%, underscoring the importance of the specific synthetic methodology for efficient production . This 26 percentage point difference is a critical factor for laboratories planning to scale-up the synthesis of this or related compounds.

Organic Synthesis Medicinal Chemistry Process Chemistry

Carbonic Anhydrase Inhibition: Cross-Class Potency Analysis for Nitrobenzenesulfonamides

While no direct activity data exists for the target compound, class-level analysis of related nitrobenzenesulfonamides suggests a potential differentiation pathway. For example, N-Benzyl-2,4-dinitrobenzenesulfonamide, a structural relative, exhibits potent inhibition of Mycobacterium tuberculosis (MIC = 0.15 µM), an activity surpassing the clinical agent isoniazid (MIC = 0.37 µM) by more than 2-fold [1]. This data indicates that the nitrobenzenesulfonamide chemotype can confer high target potency. The specific substitution pattern of 3-Nitro-4-phenoxybenzenesulfonamide likely modulates this activity profile, offering a distinct starting point from other nitrobenzenesulfonamide regioisomers or analogs.

Carbonic Anhydrase Inhibition Cancer Research Enzymology

Selectivity Profile: Hypoxia-Enhanced Cytotoxicity as a Class Feature

The 3-nitrobenzenesulfonamide core is a recognized component of bioreductive agents designed for selective activity in hypoxic environments. A study on N-(2-aminoethyl)-N-methyl-3-nitro-4-(1-methyl-1-nitroethyl)benzenesulfonamide hydrochloride demonstrated preferential toxicity to hypoxic EMT6 mammary carcinoma cells at a 1 mM concentration in vitro [1]. In contrast, related ureido-substituted benzenesulfonamides with a nitro-aromatic moiety (such as analogues of the clinical candidate SLC-0111) show hypoxia-enhanced cytotoxicity by selectively targeting carbonic anhydrase isoforms IX and XII . These class-level findings suggest that the 3-nitro-4-phenoxy substitution pattern on a benzenesulfonamide core may offer a unique profile of hypoxia-selective activity, differentiating it from non-nitrated sulfonamides or those with different substitution patterns.

Tumor Hypoxia Bioreductive Prodrugs Selectivity

Application Scenarios for 3-Nitro-4-phenoxybenzenesulfonamide Based on Evidence


Medicinal Chemistry: Scaffold for Designing Hypoxia-Selective Prodrugs

This compound is best applied as a starting scaffold for designing novel hypoxia-activated prodrugs. Its 3-nitrobenzenesulfonamide core aligns with the structural motifs of known bioreductive agents [1], making it a valuable building block for exploring structure-activity relationships (SAR) to improve selectivity and potency against hypoxic tumor cells. The phenoxy group provides a convenient handle for further functionalization to modulate physicochemical properties.

Chemical Biology: Tool for Investigating Carbonic Anhydrase Isoforms

Given the established role of benzenesulfonamides as carbonic anhydrase inhibitors [1], this compound can be used as a molecular probe to study the binding pockets and inhibition mechanisms of various CA isoforms. Its unique substitution pattern offers a distinct profile compared to simpler benzenesulfonamides, potentially revealing isoform-specific interactions as demonstrated in crystallographic studies of related N-nitrosulfonamides with CA II .

Organic Synthesis: Intermediate for Complex Sulfonamide Derivatives

The compound is a versatile intermediate for synthesizing more complex sulfonamide-based molecules. The primary sulfonamide group can undergo nucleophilic substitution or acylation reactions, while the nitro group can be reduced to an amine for further derivatization [1]. Its reported synthetic yields (up to 62%) provide a practical and scalable starting point for generating diverse chemical libraries in academic and industrial research settings.

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